7,7-Dimethyl-2-piperidin-1-yl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one
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Overview
Description
7,7-Dimethyl-2-piperidin-1-yl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one is a complex heterocyclic compound that features a piperidine ring fused with a thiazoloazepine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-piperidin-1-yl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-piperidin-1-yl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
7,7-Dimethyl-2-piperidin-1-yl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-piperidin-1-yl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2,6-dimethylpiperidine share structural similarities and are used in similar applications.
Thiazolo Compounds: Other thiazolo derivatives also exhibit comparable pharmacological properties.
Uniqueness
What sets 7,7-Dimethyl-2-piperidin-1-yl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one apart is its unique combination of the piperidine and thiazoloazepine rings, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
7,7-dimethyl-2-piperidin-1-yl-6,8-dihydro-5H-[1,3]thiazolo[5,4-c]azepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-14(2)8-10-11(12(18)15-9-14)19-13(16-10)17-6-4-3-5-7-17/h3-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJUOMSCUYZKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)NC1)SC(=N2)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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